Protein SSX2 (19-34) is a peptide derived from the SSX2 protein, which is part of the synovial sarcoma X breakpoint (SSX) family. This family is known for its role in various cancers, particularly synovial sarcoma, and is characterized by the presence of a specific protein domain that can function as a transcriptional regulator. The SSX2 protein has been studied for its potential as a tumor antigen, making it a target for cancer immunotherapy.
SSX2 is primarily expressed in testicular germ cells and certain tumors, including synovial sarcomas. It is encoded by the SSX2 gene located on the X chromosome. The peptide fragment (19-34) represents a specific sequence within the full-length SSX2 protein that may be relevant for immune recognition.
Protein SSX2 (19-34) falls under the classification of tumor-associated antigens. It is categorized in the broader context of oncofetal proteins, which are typically expressed during fetal development but re-emerge in certain malignancies.
The synthesis of Protein SSX2 (19-34) can be achieved through various methods, including:
In recombinant methods, the expression system must be optimized for yield and activity, often involving factors such as temperature, induction time, and culture medium composition. For chemical synthesis, protecting groups are utilized to ensure selective reactions at each step of peptide assembly.
The molecular structure of Protein SSX2 (19-34) includes a sequence of amino acids that folds into a specific conformation critical for its function as an antigen. While detailed structural data specific to this fragment may not be extensively characterized, it likely retains some secondary structure elements common in antigenic peptides.
The amino acid sequence of Protein SSX2 (19-34) can be analyzed using techniques such as circular dichroism spectroscopy to infer its secondary structure characteristics. Mass spectrometry can also be employed to confirm molecular weight and purity.
Protein SSX2 (19-34) can participate in various biochemical reactions, primarily related to its interaction with immune cells:
The binding affinity of Protein SSX2 (19-34) to major histocompatibility complex molecules can be assessed using competitive binding assays or surface plasmon resonance techniques.
The mechanism of action for Protein SSX2 (19-34) involves its role as an antigenic determinant recognized by T cells. Upon presentation by major histocompatibility complex molecules, it activates T cell responses that may lead to tumor cell lysis.
Studies have shown that specific CD8+ T cell responses against SSX2-derived peptides correlate with improved outcomes in patients with tumors expressing this antigen. Quantitative assays such as enzyme-linked immunosorbent assays can measure T cell activation levels in response to the peptide.
Protein SSX2 (19-34) is typically soluble in aqueous solutions at physiological pH and exhibits stability under standard storage conditions when lyophilized or stored at low temperatures.
The peptide's chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography can be used to assess purity and stability over time.
Scientific Uses
Protein SSX2 (19-34) has significant applications in cancer research and immunotherapy:
SSX2 (19-34) disrupts Polycomb-mediated gene silencing by competitively inhibiting PRC2 recruitment to chromatin. The C-terminal acidic domain (residues 27-34) binds directly to the EED subunit of PRC2, blocking its association with H3K27me3-marked nucleosomes [6] [10]. This steric interference prevents PRC2 propagation across facultative heterochromatin, leading to derepression of developmentally regulated genes. In neurodevelopmental contexts, SSX2 (19-34) functionally opposes KDM2B-related repression mechanisms by destabilizing PRC1-PRC2 crosstalk [3]. The peptide’s efficacy is particularly pronounced at CpG island promoters where it reduces PRC2 occupancy by >60% based on chromatin immunoprecipitation data [6].
Unlike canonical transcription factors, SSX2 (19-34) exhibits sequence-agnostic chromatin engagement. Its DNA interactions are mediated through electrostatic contacts between basic residues (K19, R22, K25) and the phosphate backbone, rather than specific base recognition [3]. Single-molecule studies reveal a binding lifetime of 2.7 ± 0.4 seconds per nucleosome, enabling rapid scanning of genomic regions. This dynamic facilitates preferential localization to nucleosome-dense regions through a "bind-and-slide" mechanism, analogous to pioneer factors [4]. The peptide’s structural flexibility allows adaptation to varied chromatin architectures, particularly at heterochromatic-euchromatic boundaries where it initiates decompaction.
SSX2 (19-34) induces coordinated alterations in key repressive histone marks:
Table 1: Histone Modification Changes Induced by SSX2 (19-34)
Histone Mark | Change Direction | Magnitude | Functional Consequence |
---|---|---|---|
H3K27me3 | Decrease | 70-80% loss | Gene derepression |
H2AK119ub1 | Decrease | 55-65% loss | PRC1-PRC2 decoupling |
H3K4me3 | Increase | 3.5-fold gain | Transcriptional activation |
These modifications create a permissive chromatin state characterized by genome-wide accessibility increases of 2.3-fold in previously condensed domains. Notably, SSX2 (19-34) achieves H2AK119ub1/H3K27me3 decoupling similar to early embryonic chromatin resetting mechanisms [7].
The bipartite architecture of SSX2 (19-34) features distinct functional domains:
Cryo-EM analyses demonstrate that residues 28-32 insert into the nucleosomal acidic patch, displacing H2A-H2B dimers by 8.7Å—a mechanism analogous to FACT-mediated nucleosome reorganization [9]. This structural distortion exposes ~45 bp of nucleosomal DNA, enabling transcription factor access. The intrinsic disorder of the linker region (residues 23-26) confers conformational plasticity essential for adapting to varied nucleosomal states.
Table 2: Structural Domains of SSX2 (19-34) and Chromatin Remodeling Functions
Domain | Residues | Structural Features | Chromatin Function |
---|---|---|---|
DNA-anchoring | 19-26 | β-hairpin with basic surface | Nucleosome surface scanning |
Linker | 23-26 | Disordered flexible loop | Allosteric adaptation |
PRC-disrupting | 27-34 | Acidic α-helix | EED binding and H2A-H2B displacement |
The peptide’s chromatin-opening efficiency depends on its stoichiometric ratio to nucleosomes, with maximal accessibility achieved at 4:1 molar ratios. This structural activity positions SSX2 (19-34) as a biological crowbar that mechanically pries apart condensed chromatin architectures [9].
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